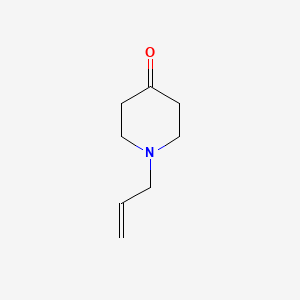

1-allyltetrahydro-4(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-allyltetrahydro-4(1H)-pyridinone is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural similarities, such as the presence of an allyl group and a pyridine moiety. For instance, the first paper describes the synthesis and characterization of a molecule with an allyl group and a pyridine ring, specifically 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione . The second paper outlines a methodology for synthesizing pyridines from allyl amines and alkynes . The third paper details the synthesis of a similar compound and its crystal structure .

Synthesis Analysis

The synthesis of related compounds involves a sequence of reactions that include dehydrogenation and cyclization processes. In the second paper, a new methodology for pyridine synthesis is described, which involves Cu(II)-promoted dehydrogenation of allylamine followed by Rh(III)-catalyzed N-annulation with an alkyne . The third paper provides a detailed synthesis route for a triazole derivative, starting from isonicotinohydrazide and 3-isothiocyanatoprop-1-ene, followed by base-catalyzed intramolecular dehydrative cyclization .

Molecular Structure Analysis

The molecular structure of the compounds is characterized using various spectroscopic techniques and X-ray crystallography. The first paper reports the molecular geometry obtained from X-ray experiments and theoretical calculations, including vibrational frequencies and chemical shift values . The third paper also discusses the crystal structure of a triazole derivative, solved by direct methods and refined by least-squares .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The first paper does not detail specific reactions but mentions the use of IR-NMR spectroscopy and X-ray diffraction for characterization . The second paper's methodology implies a sequence of oxidation and catalyzed annulation reactions . The third paper describes the intramolecular cyclization of thiosemicarbazides to synthesize triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural characterization. The first paper provides details such as the crystal system, cell dimensions, and density of the synthesized compound . The third paper mentions the yield and melting points of the synthesized triazole derivative . Theoretical calculations in the first paper also predict thermodynamic properties and molecular electrostatic potential .

Applications De Recherche Scientifique

-

4-Hydroxy-2-quinolones

- Scientific Field : Drug Research and Development .

- Application Summary : 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

- Methods of Application : The synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .

- Results or Outcomes : The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems has been explored .

-

2,3-dihydro-4-quinolones

- Scientific Field : Antitumor Drug Synthesis .

- Application Summary : 2,3-dihydro-4-quinolones are potential intermediates for 2-substituted 1,2,3,4-tetrahydro-4-quinolone antitumor agents .

- Methods of Application : The synthesis of optically active 2-substituted 2,3-dihydro-4-quinolones involves the introduction of a chiral side chain and the construction of quinolone skeleton by Mitsunobu alkylation and hydroarylation .

- Results or Outcomes : An efficient method for the synthesis of these compounds has been developed .

-

Pesticide Manual

- Scientific Field : Pesticide Development .

- Application Summary : The manual includes information about various materials used in pesticide development .

- Methods of Application : The manual provides detailed procedures for the synthesis and application of these materials .

- Results or Outcomes : The manual is a comprehensive resource for researchers and practitioners in the field of pesticide development .

-

Aromatic Ring Compound

- Scientific Field : Drug Development .

- Application Summary : Aromatic ring compounds are widely used in the development of various drugs .

- Methods of Application : The patent provides detailed procedures for the synthesis and application of these compounds .

- Results or Outcomes : The patent provides evidence of the effectiveness of these compounds in drug development .

Safety And Hazards

Propriétés

IUPAC Name |

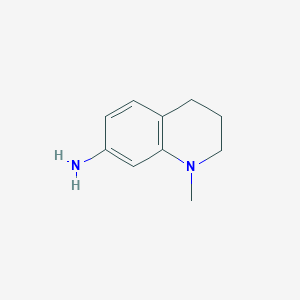

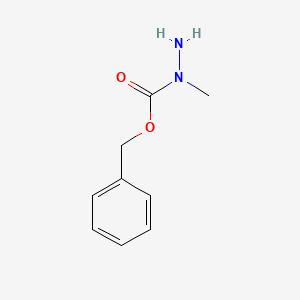

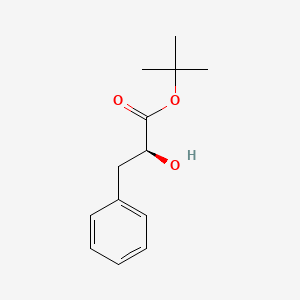

1-prop-2-enylpiperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGPIJRMICXHER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462896 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyltetrahydro-4(1H)-pyridinone | |

CAS RN |

20785-46-0 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.